6-chloro-2-methyl-N-octylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-chloro-2-methyl-N-octylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-3-4-5-6-7-8-9-15-13-10-12(14)16-11(2)17-13/h10H,3-9H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQNOSWNICPBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
6-Chloro-2-methyl-N-octylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and an octyl side chain, influencing its interaction with biological targets. This article reviews the biological activity of this compound, focusing on enzyme inhibition, antimicrobial properties, and anti-inflammatory effects, supported by case studies and research findings.
- Molecular Formula : C₁₃H₁₈ClN₃
- Molecular Weight : 255.76 g/mol
- Melting Point : 120–125 °C
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
| Enzyme Target | Effect | Reference |
|---|---|---|
| Tryptophan Aminotransferase | Inhibition of IAA biosynthesis | |
| CYP51 (Trypanosoma cruzi) | Potential treatment for Chagas disease |
The inhibition of Tryptophan Aminotransferase (TAA1) results in decreased levels of indole-3-acetic acid (IAA), a critical plant hormone, which may influence plant growth and development.
2. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal strains.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibitory effects on growth | |
| Fungi | Potential antifungal properties |
The presence of halogen atoms in the structure is known to enhance the antimicrobial activity of related compounds, indicating that this compound may exhibit similar properties.
3. Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties, akin to other pyrimidine derivatives. The mechanism involves modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Study 1: Enzyme Inhibition in Plant Systems
A study investigated the effects of this compound on Arabidopsis thaliana, demonstrating significant inhibition of TAA1 activity. This led to observable changes in plant morphology and growth patterns, suggesting its utility as a biochemical probe in plant research.
Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains showed that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, highlighting its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
